A Technical Guide to 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine: A Cornerstone Building Block in Modern Drug Discovery
A Technical Guide to 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine: A Cornerstone Building Block in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine, CAS Number 205444-22-0. This highly functionalized heterocyclic compound has emerged as a critical intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern, featuring a trifluoromethyl group for metabolic stability and lipophilicity, alongside two distinct halogen atoms (chlorine and iodine) at strategic positions, offers unparalleled versatility for sequential, site-selective cross-coupling reactions. This document details the compound's physicochemical properties, provides a validated synthesis protocol with mechanistic insights, explores its chemical reactivity and documented applications in cutting-edge drug development, and outlines essential safety and handling procedures. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel chemical entities.
Compound Profile and Physicochemical Properties
2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is a trifunctional pyridine derivative that serves as a powerful building block in synthetic chemistry. The strategic placement of its substituents makes it an ideal scaffold for introducing molecular complexity. The electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyridine ring, while the chloro and iodo groups provide orthogonal handles for a variety of transformations.
Caption: Structure of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 205444-22-0 | [1][2][3][4] |
| Molecular Formula | C₆H₂ClF₃IN | [4] |
| Molecular Weight | 307.44 g/mol | [4] |
| Appearance | White Solid | [5] |
| Melting Point | 94-95 °C | [4] |
| Boiling Point | 230.5 ± 35.0 °C (at 760 mmHg) | [4] |
| Density | 2.0 ± 0.1 g/cm³ | [4] |
| InChI Key | JHKQSKCFLAXPKK-UHFFFAOYSA-N | [6] |
| SMILES | FC(F)(F)C1=CC(I)=CC(Cl)=N1 |[6] |
Synthesis and Mechanistic Rationale
The most efficient and regioselective synthesis of 2-chloro-4-iodo-6-(trifluoromethyl)pyridine relies on the principle of Directed ortho-Metalation (DoM) . This powerful technique utilizes a directing metalation group (DMG) to guide a strong base to deprotonate a specific, adjacent C-H bond, creating a nucleophilic organometallic intermediate that can be trapped by an electrophile.
In this case, the pyridine nitrogen atom itself, in concert with the electron-withdrawing chloro and trifluoromethyl groups, directs the metalation to the C-4 position. The starting material for this synthesis is the readily available 2-chloro-6-(trifluoromethyl)pyridine (CAS: 39890-95-4).[4]
Causality of Experimental Choices:
-
Base Selection (LDA): Lithium diisopropylamide (LDA) is a strong, non-nucleophilic, sterically hindered base. Its strength is sufficient to deprotonate the relatively acidic C-4 proton of the electron-deficient pyridine ring. Its steric bulk prevents it from adding nucleophilically to the C=N bond of the pyridine, which can be a competing side reaction with smaller organolithium bases like n-BuLi.
-
Solvent (THF): Tetrahydrofuran is an ideal solvent as it is aprotic and effectively solvates the lithium cation, stabilizing the organolithium intermediate.
-
Temperature (-78 °C): The reaction is conducted at low temperature (dry ice/acetone bath) to ensure the stability of the highly reactive aryllithium intermediate and to prevent side reactions, including decomposition or reaction with the solvent.
-
Electrophile (Iodine): Molecular iodine (I₂) serves as a straightforward and efficient electrophile to quench the aryllithium intermediate, installing the iodo group at the C-4 position.
Caption: Synthesis workflow via Directed ortho-Metalation (DoM).
Experimental Protocol
The following protocol is adapted from a reported synthesis yielding the target compound.[5]
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Setup: To a flame-dried, three-necked round-bottom flask purged with an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (approx. 1.05-1.1 eq) dropwise via syringe, maintaining the internal temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature. A color change is typically observed, indicating the formation of the aryllithium species.
-
Iodination: In a separate flask, prepare a solution of iodine (I₂) (approx. 1.05 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C.
-
Quenching: After stirring for an additional 2 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or 1 M aqueous hydrochloric acid.[5]
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel (eluting with petroleum ether) to yield the final product as a white solid (reported yield: 81%).[5]
Chemical Reactivity and Applications in Drug Discovery
The primary value of 2-chloro-4-iodo-6-(trifluoromethyl)pyridine lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. This makes the C-I bond significantly more reactive than the C-Cl bond, allowing for highly selective functionalization at the C-4 position.
Key Reactions:
-
Suzuki-Miyaura Coupling: The iodo group readily undergoes Suzuki coupling with a wide range of aryl or heteroaryl boronic acids or esters. This is a robust method for forming C(sp²)-C(sp²) bonds.
-
Sonogashira Coupling: The C-4 position can be functionalized with terminal alkynes via Sonogashira coupling, a powerful tool for introducing linear alkyne linkers into a scaffold.
-
Buchwald-Hartwig Amination: The iodo group can also participate in C-N bond-forming reactions with various amines.
-
Stille Coupling: Reaction with organostannanes provides another avenue for C-C bond formation.
Once the C-4 position is functionalized, the less reactive C-Cl bond at the C-2 position can be targeted for a subsequent cross-coupling reaction, often under more forcing conditions (e.g., higher temperature, different ligand/catalyst system). This sequential, site-selective functionalization is a highly attractive strategy in medicinal chemistry for rapidly building molecular diversity.
Caption: Reactivity profile for selective C-4 functionalization.
Case Study: Synthesis of OGA Inhibitors for Neurodegenerative Diseases
A compelling, field-proven application of this building block is found in the synthesis of novel inhibitors of O-GlcNAc hydrolase (OGA). OGA is a therapeutic target for the treatment of tauopathies, a class of neurodegenerative diseases that includes Alzheimer's disease.[1][2][7]
In a patent filed by Janssen Pharmaceutica, 2-chloro-4-iodo-6-(trifluoromethyl)pyridine is explicitly used as a key starting material.[1][7] It is first reacted with a piperidine derivative in a nucleophilic aromatic substitution reaction (likely targeting the C-4 iodo position, or via an ether linkage) to form a crucial intermediate.[1] This intermediate is then further elaborated, demonstrating the compound's direct utility in constructing complex, biologically active molecules for high-value therapeutic targets.[1][2]
Analytical Characterization
Verification of the structure and purity of 2-chloro-4-iodo-6-(trifluoromethyl)pyridine is critical. Standard analytical techniques are employed for its characterization.
Table 2: Spectroscopic Data
| Technique | Data | Interpretation |
|---|---|---|
| ¹H NMR | (400 MHz, DMSO-d₆): δ 8.39 (s, 1H), 8.34 (s, 1H)[5] | The two signals correspond to the two aromatic protons on the pyridine ring at the C-3 and C-5 positions. The downfield chemical shifts are consistent with the deshielding effect of the electronegative nitrogen atom and the electron-withdrawing substituents. |
| ¹³C NMR | Predicted values. Signals expected for 6 unique carbon atoms. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. | - |
| ¹⁹F NMR | Predicted values. A single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. | - |
| Mass Spec | Monoisotopic Mass: 306.88727 Da | Confirms the elemental composition of the molecule. |
Safety and Handling
As a research chemical, 2-chloro-4-iodo-6-(trifluoromethyl)pyridine must be handled with appropriate care, following standard laboratory safety protocols.
Table 3: Hazard and Safety Information
| Category | Information |
|---|---|
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a laboratory coat are mandatory. All handling of solids and solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. |
| Storage | Keep in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere. Recommended storage temperature is 2-8 °C. |
| Disposal | Dispose of waste material in accordance with local, regional, and national regulations. Do not allow to enter drains or the environment. |
Conclusion
2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is a quintessential example of a modern synthetic building block, designed for efficiency, selectivity, and versatility. Its well-defined physicochemical properties, accessible synthesis via directed metalation, and, most importantly, its demonstrated utility in the creation of high-value pharmaceutical intermediates make it an indispensable tool for medicinal and synthetic chemists. The orthogonal reactivity of its chloro and iodo substituents provides a reliable and strategic platform for the rapid assembly of complex molecular architectures, accelerating the discovery and development of next-generation therapeutics.
References
- Janssen Pharmaceutica NV. (2019). Oga inhibitor compounds. (Patent No. WO2019243530A1).
- Janssen Pharmaceutica NV. (2019). Oga inhibitor compounds. (Patent No. CA3102903A1).
-
Janssen Pharmaceutica NV. (2019). Oga inhibitor compounds. (Publication No. WO 2019/243530 A1). PATENTSCOPE. [Link]
-
Chemsrc. (n.d.). 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine. Retrieved January 5, 2026, from [Link]
Sources
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- 2. CA3102903A1 - Oga inhibitor compounds - Google Patents [patents.google.com]
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- 5. 2-CHLORO-4-IODO-6-(TRIFLUOROMETHYL)PYRIDINE | 205444-22-0 [chemicalbook.com]
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